molecular formula C12H22O5 B13417006 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate

2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate

Cat. No.: B13417006
M. Wt: 246.30 g/mol
InChI Key: UMMIZGNYKZSAOE-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate is a chemical compound with the molecular formula C24H46O9. . This compound is part of the propylene glycol family and is characterized by its multiple propoxy groups and an acrylate group. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate typically involves the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or a base like sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed and reacted under elevated temperatures and pressures. The process is monitored to ensure consistent quality and to minimize by-products. The final product is purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity to materials. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s adhesive properties. These interactions contribute to its effectiveness in industrial and biomedical applications .

Comparison with Similar Compounds

Similar Compounds

    Dipropylene glycol: Similar structure but with fewer propoxy groups.

    Tripropylene glycol: Contains three propoxy groups, making it less complex than 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate.

    Tetrapropylene glycol: Similar structure but lacks the acrylate group

Uniqueness

This compound is unique due to its combination of multiple propoxy groups and an acrylate group. This structure imparts distinct properties, such as enhanced adhesive strength and biocompatibility, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

2-[2-(2-hydroxypropoxy)propoxy]propyl prop-2-enoate

InChI

InChI=1S/C12H22O5/c1-5-12(14)17-8-11(4)16-7-10(3)15-6-9(2)13/h5,9-11,13H,1,6-8H2,2-4H3

InChI Key

UMMIZGNYKZSAOE-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(C)COC(=O)C=C)O

Origin of Product

United States

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